2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718915
InChI: InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H
SMILES:
Molecular Formula: C10H13Cl2F3N2
Molecular Weight: 289.12 g/mol

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC17718915

Molecular Formula: C10H13Cl2F3N2

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride -

Specification

Molecular Formula C10H13Cl2F3N2
Molecular Weight 289.12 g/mol
IUPAC Name 2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride
Standard InChI InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H
Standard InChI Key ORVIXTLBXXLMLX-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a pyrrolidine moiety and at the 3-position with a trifluoromethyl (-CF₃) group. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays . The pyrrolidine ring adopts a puckered conformation, influencing stereoelectronic interactions with target proteins .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₀H₁₃Cl₂F₃N₂
Molecular Weight289.12 g/mol
CAS Number1955493-78-3
Salt FormDihydrochloride
Predicted LogP1.8 (calculated)

The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, while the pyrrolidine nitrogen participates in hydrogen bonding with biological targets .

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with a Suzuki-Miyaura coupling to attach the trifluoromethylpyridine core to a pyrrolidine precursor. A patented route involves:

  • Borylation of 3-bromopyridine: Using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling with pyrrolidine: Catalyzed by copper(II) acetate in dichloromethane .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldCitation
1Pd(dppf)Cl₂, KOAc, DMF, 80°C72%
2Cu(OAc)₂, pyridine, DCM, rt65%
3HCl (gas), Et₂O, 0°C89%

Key challenges include minimizing racemization at the pyrrolidine stereocenter and optimizing trifluoromethyl group incorporation . Microwave-assisted synthesis has reduced reaction times from days to hours .

Pharmacological Profile

Receptor Binding and Selectivity

The compound demonstrates nanomolar affinity for histamine H3 receptors (H3R), a G-protein-coupled receptor regulating neurotransmitter release. Competitive binding assays using [³H]-N-α-methylhistamine revealed Ki values of 1–30 nM, with >100-fold selectivity over H1 and H4 receptors .

Mechanism of Action

  • H3R Antagonism: Blocks autoreceptor feedback, increasing histamine release in the CNS .

  • Allosteric Modulation: The pyrrolidine ring interacts with transmembrane domain 2, stabilizing an inactive receptor conformation .

Structural Analogs and SAR Insights

Comparative Analysis

Modifying the pyrrolidine or trifluoromethyl positions alters pharmacological activity. For example, shifting the -CF₃ group to the pyridine’s 5-position (CAS 1196146-55-0) reduces H3R affinity by 40-fold .

Table 3: Analog Comparison

CompoundCAS NumberH3R Ki (nM)Metabolic Half-Life (h)
2-(Pyrrolidin-3-yl)-3-CF₃-pyridine·2HCl1955493-78-312 ± 32.1
2-(Pyrrolidin-3-yl)-5-CF₃-pyridine1196146-55-0480 ± 901.3
N-Methyl-4-(pyrrolidin-3-yloxy)picolinamideN/A850 ± 1204.7

Electron-withdrawing groups at the 3-position enhance target engagement, while N-methylation improves metabolic stability .

Applications in Research

Organic Synthesis

The compound serves as a versatile intermediate:

  • Peptide Mimetics: The pyrrolidine ring mimics proline’s conformational restrictions .

  • Fluorinated Scaffolds: Trifluoromethyl groups are incorporated into PET tracers for neuroimaging .

Drug Discovery

  • Fragment-Based Screening: Used to optimize H3R antagonists with improved blood-brain barrier penetration .

  • Crystallography: Co-crystallized with H3R (PDB: 6D5E) to guide structure-based design .

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